Product packaging for 2-(Difluoromethyl)aniline hydrochloride(Cat. No.:CAS No. 1422344-12-4)

2-(Difluoromethyl)aniline hydrochloride

Cat. No.: B1432145
CAS No.: 1422344-12-4
M. Wt: 179.59 g/mol
InChI Key: AIRBGKJLEQZMPN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)aniline hydrochloride (CAS: 1422344-12-4) is a fluorinated aromatic amine with the molecular formula C₇H₈ClF₂N and a molecular weight of 179.59 g/mol . It is supplied as a crystalline solid requiring storage in inert atmospheres at 2–8°C to maintain stability . Industrial-grade batches are available at 99% purity, packaged in 25 kg drums with REACH and ISO certifications . The compound’s difluoromethyl (-CF₂H) group confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClF2N B1432145 2-(Difluoromethyl)aniline hydrochloride CAS No. 1422344-12-4

Properties

IUPAC Name

2-(difluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRBGKJLEQZMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-12-4
Record name Benzenamine, 2-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 2-(Difluoromethyl)aniline hydrochloride
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Preparation Methods

Late-Stage Difluoromethylation of Aromatic Amines

A recent review on late-stage difluoromethylation highlights the use of aryl halides as precursors that undergo coupling with difluoromethyl-containing reagents, such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes. This method is applicable to electron-deficient aromatic systems and can be adapted for aniline derivatives.

  • Advantages: One-pot reaction, mild conditions, and applicability to complex molecules.
  • Limitations: Requires electron-deficient substrates for efficient decarboxylation.

Buchwald–Hartwig Coupling Followed by Fluorination and Hydrolysis

A multi-step synthetic sequence reported involves:

  • Buchwald–Hartwig amination of aryl halides with aniline derivatives to form diphenylamine intermediates.
  • Fluorination of carbonyl groups using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or N,N-diethylaminosulfur trifluoride (DAST).
  • Hydrolysis of cyano groups or other functionalities to yield difluoromethylated aniline derivatives.
  • Final conversion to hydrochloride salt by treatment with aqueous HCl in solvents such as tetrahydrofuran (THF) or isopropanol (IPA).

This approach is versatile and allows for fine-tuning of substitution patterns on the aromatic ring.

Catalytic Hydrogenation of Halogenated Intermediates

A patent describing the synthesis of trifluoromethylated anilines (structurally related to difluoromethyl analogs) details a three-step process:

  • Halogenation and chlorination of aromatic amine precursors.
  • Introduction of hydrogen chloride gas to form hydrochloride salts.
  • Catalytic hydrogenation using Pd/C catalyst under hydrogen pressure (4–6 kg/cm²) in ethanol with alkali to reduce halogenated intermediates to the corresponding aniline hydrochloride salts.

This method can be adapted for difluoromethyl derivatives by selecting appropriate halogenated precursors and reaction conditions.

Summary Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Advantages Limitations
Late-stage difluoromethylation Coupling of aryl iodides with difluoroacetate, hydrolysis, decarboxylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, heat One-pot, mild, general for electron-deficient arenes Requires electron-deficient substrates
Buchwald–Hartwig coupling + fluorination Pd-catalyzed amination, fluorination with Deoxo-Fluor or DAST, hydrolysis, HCl salt formation Pd(OAc)₂, BINAP, Cs₂CO₃, Deoxo-Fluor, DAST, HCl aq. Versatile, tunable substitutions Multi-step, requires specialized reagents
Catalytic hydrogenation of halogenated intermediates Halogenation, HCl gas treatment, Pd/C hydrogenation Pd/C, H₂ (4–6 kg/cm²), ethanol, alkali High purity, scalable Requires high-pressure hydrogenation
Difluoromethylthiolation intermediates Chlorination of difluoromethylthioethers, reaction with phthalimide Cl₂, potassium phthalimide Provides difluoromethylating agents Indirect for aniline synthesis

Research Findings and Notes

  • The preparation of difluoromethylated anilines is often optimized to avoid harsh conditions such as extreme temperatures or pressures, favoring moderate reaction conditions to prevent decomposition or side reactions.
  • The use of palladium-catalyzed cross-coupling reactions is prevalent due to their high selectivity and functional group tolerance.
  • Conversion to hydrochloride salt is typically achieved by treatment with aqueous HCl in solvents like THF or IPA, facilitating isolation and purification of the final product.
  • Environmental and safety considerations include controlling ammonia or hydrogen chloride gas pressures and avoiding explosive conditions during hydrogenation steps.
  • The choice of fluorinating agents (e.g., Deoxo-Fluor, DAST) impacts yield and selectivity, with newer reagents offering improved handling and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated nitrobenzene derivatives.

    Reduction: Reduction reactions can convert the compound into difluoromethylated aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated nitrobenzene, while reduction can produce difluoromethylated aniline.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Biaryl Compounds

One of the primary applications of 2-(difluoromethyl)aniline hydrochloride is in the synthesis of biaryl compounds, which are essential in drug discovery. These compounds often exhibit significant biological activity, including anticancer properties. For instance, derivatives synthesized using this compound have been explored for their efficacy against acute myelogenous leukemia, targeting dihydroorotate dehydrogenase inhibitors .

2. Development of Antimicrobial Agents

Research indicates that this compound can be utilized to create antimicrobial agents. The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to interfere with microbial growth mechanisms .

Agrochemical Applications

1. Pesticide Development

The compound is also significant in agrochemical formulations, particularly in the synthesis of pesticides. Its fluorinated structure enhances the lipophilicity of the resulting compounds, which can improve their efficacy as pesticides by enhancing absorption and retention in plant systems .

Case Study 1: Anticancer Research

A study involving the synthesis of 1,2,4-triazolones using this compound demonstrated its effectiveness in developing new anticancer agents. The synthesized compounds showed promising results in inhibiting cancer cell proliferation, particularly in leukemia models .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of derivatives from this compound against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that these derivatives could serve as potential candidates for developing new antimicrobial treatments .

Summary of Biological Activities

Activity Type Description References
AnticancerInhibitory effects on cancer cell lines, especially leukemia
AntimicrobialEffective against various bacterial strains; potential for new treatments
PesticidalEnhances efficacy of agrochemical formulations

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • The sulfanyl-difluoromethyl analog (C₇H₈ClF₂NS) exhibits higher molecular weight and lipophilicity compared to the target compound, which may influence solubility and bioavailability .
  • Trifluoromethoxy/trifluoromethyl groups in C₈H₆ClF₆NO significantly enhance metabolic stability but may reduce aqueous solubility .

Positional Isomers of Difluoromethyl-Substituted Anilines

Compound Name CAS Number Molecular Formula Substituent Position Key Differences vs. Target Compound
3-(Difluoromethyl)aniline HCl 161363-34-4 C₇H₈ClF₂N meta (-CF₂H) Altered electronic effects on aromatic ring; potential for divergent reactivity in electrophilic substitution
4-(Difluoromethyl)aniline HCl 1980063-54-4 C₇H₈ClF₂N para (-CF₂H) Enhanced resonance stabilization; possible differences in binding to biological targets

Key Findings :

  • Meta-substitution reduces electron-withdrawing effects compared to para-substitution, impacting reactivity in coupling reactions .

Heterocyclic and Complex Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Key Differences vs. Target Compound
2-(2,3-Dihydro-1H-indol-1-yl)aniline HCl 71971-47-6 C₁₄H₁₅ClN₂ Bicyclic indole moiety Increased rigidity and π-π stacking potential; enhanced interaction with hydrophobic protein pockets
4-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]aniline C₁₃H₁₁F₂N₃ Benzimidazole core Dual hydrogen-bonding sites; improved enzymatic inhibition

Key Findings :

  • The indole and benzimidazole derivatives demonstrate superior target engagement in enzyme inhibition assays due to expanded π-systems .

Physicochemical Properties and Stability

  • Lipophilicity : The target compound’s difluoromethyl group provides moderate lipophilicity (clogP ~1.8), intermediate between the more polar 3-(difluoromethyl)aniline HCl (clogP ~1.5) and the highly lipophilic 4-(trifluoromethoxy) analog (clogP ~3.2) .
  • Acid Stability : All hydrochlorides exhibit high stability under acidic conditions, critical for gastric absorption in drug formulations .

Biological Activity

2-(Difluoromethyl)aniline hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, particularly in antimicrobial and anticancer research.

This compound is characterized by the presence of a difluoromethyl group attached to an aniline structure. This modification significantly influences its physicochemical properties, including lipophilicity and metabolic stability, which are crucial for biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that 2-(difluoromethyl)aniline derivatives possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular processes.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and affecting downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects. For example, a study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL.

CompoundTarget PathogenMIC (µg/mL)
2-(Difluoromethyl)anilineS. aureus5
2-(Difluoromethyl)anilineE. coli10

Anticancer Activity

In another study focused on cancer treatment, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed that the compound induced apoptosis in leukemia cells with an IC50 value of approximately 12 µM.

Cell LineIC50 (µM)
HL-60 (Leukemia)12
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that the presence of electron-withdrawing groups enhances its potency against both microbial and cancerous cells.

Key Findings from SAR Studies

  • Fluorination : The introduction of fluorine atoms increases lipophilicity and metabolic stability, which are favorable for enhanced biological activity.
  • Substituent Positioning : The position of substituents on the aniline ring affects the compound's interaction with biological targets, influencing its efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(difluoromethyl)aniline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of a precursor such as 2-(chloromethyl)aniline using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key variables include temperature (−20°C to 0°C to minimize side reactions) and solvent choice (e.g., dichloromethane for improved selectivity). Post-fluorination, hydrochloric acid is used for salt formation. Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) and purification via recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm the presence of the difluoromethyl group (δ ~ -110 ppm for 19^{19}F, split into doublets due to coupling).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ at m/z 176.06 (C7_7H8_8F2_2N+^+) and HCl adducts.
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients resolve impurities (retention time ~8–10 min).
  • X-ray Crystallography : Used to resolve stereoelectronic effects of the difluoromethyl group on crystal packing .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor decomposition via HPLC.
  • Light Sensitivity : Expose to UV (320–400 nm) and track color changes or byproduct formation.
  • Solution Stability : Test in buffers (pH 1–10) at 25°C; degradation products (e.g., hydrolyzed amines) are identified via LC-MS. The compound is hygroscopic; store desiccated at −20°C .

Advanced Research Questions

Q. How does the difluoromethyl group in this compound influence its electronic and steric interactions in biological systems?

The difluoromethyl group exerts strong inductive effects (-I), reducing the basicity of the aniline nitrogen (pKa ~3.5 vs. ~4.8 for non-fluorinated analogs), which impacts protonation states in physiological environments. Steric effects are minimal, but the C–F bonds participate in weak hydrogen bonding with protein residues (e.g., backbone amides in enzyme active sites). Computational docking (AutoDock Vina) and MD simulations reveal enhanced binding affinity to hydrophobic pockets due to fluorine’s lipophilicity (logP increases by ~0.5 vs. non-fluorinated analogs) .

Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability in preclinical models?

  • Solubility : Use standardized shake-flask methods with biorelevant media (FaSSIF/FeSSIF). Contradictions often arise from pH variations; the compound’s solubility decreases sharply above pH 5 due to deprotonation.
  • Bioavailability : Co-administration with cyclodextrins (e.g., HP-β-CD) improves absorption in rodent models. Conflicting in vivo data may stem from metabolic differences; employ species-specific liver microsome assays to identify interspecies CYP450 metabolism variations .

Q. How can researchers design SAR studies to evaluate the necessity of the difluoromethyl group for target engagement?

  • Analog Synthesis : Prepare derivatives with –CF3_3, –CHF2_2, or –CH3_3 substituents.
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase panels).
  • Thermodynamic Analysis : Use ITC (isothermal titration calorimetry) to measure binding entropy/enthalpy trade-offs. Preliminary data suggest the difluoromethyl group enhances target residence time by 2–3x compared to –CH3_3, likely due to fluorine’s polar hydrophobicity .

Q. What analytical techniques are critical for detecting and quantifying trace impurities in this compound batches?

  • LC-HRMS : Identifies process-related impurities (e.g., unreacted 2-chloromethylaniline) at <0.1% levels.
  • Headspace GC-MS : Detects volatile byproducts (e.g., HF or HCl gas adducts).
  • ICP-MS : Monitors residual metal catalysts (e.g., Pd <10 ppm) from fluorination steps.
    Validation follows ICH Q3A guidelines, with emphasis on genotoxic impurity profiling (e.g., alkylating agents) .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding assays).
  • Experimental Design : Use DoE (Design of Experiments) for multifactor optimization (e.g., fluorination temperature, solvent polarity).
  • Safety : Handle with inert-atmosphere techniques due to potential HF release during decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)aniline hydrochloride
Reactant of Route 2
2-(Difluoromethyl)aniline hydrochloride

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